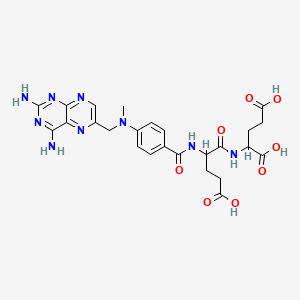

Methotrexate-alpha glutamate

Description

Structure

2D Structure

Properties

CAS No. |

71074-49-2 |

|---|---|

Molecular Formula |

C25H29N9O8 |

Molecular Weight |

583.6 g/mol |

IUPAC Name |

2-[[4-carboxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C25H29N9O8/c1-34(11-13-10-28-21-19(29-13)20(26)32-25(27)33-21)14-4-2-12(3-5-14)22(39)30-15(6-8-17(35)36)23(40)31-16(24(41)42)7-9-18(37)38/h2-5,10,15-16H,6-9,11H2,1H3,(H,30,39)(H,31,40)(H,35,36)(H,37,38)(H,41,42)(H4,26,27,28,32,33) |

InChI Key |

GCHKEUJNMCBNBS-HOTGVXAUSA-N |

SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

71074-49-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XEE |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Methotrexate-alpha glutamate; Meapa-glu-glu; |

Origin of Product |

United States |

Molecular Biogenesis and Biotransformation of Methotrexate Alpha Glutamate

Enzymatic Pathways of Alpha-Polyglutamation

While the established intracellular polyglutamation of methotrexate (B535133) results in gamma-linked polyglutamate chains, the potential for and mechanics of alpha-glutamyl linkages are explored here within the context of the known enzymatic machinery.

The principal enzyme responsible for the polyglutamation of methotrexate and natural folates is Folylpolyglutamate Synthetase (FPGS) . tandfonline.comresearchgate.net This enzyme catalyzes the formation of a peptide bond between the gamma-carboxyl group of the folate or methotrexate-glutamate moiety and the amino group of a free L-glutamate. nih.govproteopedia.org This ATP-dependent reaction is responsible for creating the poly-gamma-glutamate chains (MTXPG₂₋₇) that are retained within the cell. mdpi.com

There is no significant evidence for a primary metabolic pathway involving FPGS or another distinct enzyme system that catalyzes the formation of alpha-glutamyl linkages to methotrexate under normal physiological conditions. The polyglutamation that enhances methotrexate's efficacy is characterized by the formation of gamma-peptide bonds. nih.govresearchgate.net

Although FPGS forms a gamma-peptide bond, a key determinant for its catalytic activity is the presence of a free alpha-carboxyl group on the glutamate (B1630785) side chain of its substrate. Research using methotrexate analogues has demonstrated this structural requirement. An analogue of methotrexate lacking the alpha-carboxyl group was found to be inactive as a substrate for FPGS. This suggests that the alpha-carboxyl group is essential for the proper binding and orientation of methotrexate within the active site of FPGS to allow catalysis to occur at the gamma-carboxyl position. This requirement for the alpha-carboxyl group is a critical feature for substrate recognition by mammalian FPGS.

| Feature | Requirement for FPGS Activity | Rationale |

| Substrate Moiety | Free α-carboxyl group | Essential for binding and correct orientation in the enzyme's active site. |

| Linkage Formed | γ-peptide bond | The characteristic bond created by FPGS during polyglutamation. |

| Inactive Analogue | Methotrexate without α-carboxyl group | Fails to act as a substrate, highlighting the group's importance. |

This table summarizes the substrate specificity of Folylpolyglutamate Synthetase (FPGS) concerning the glutamate moiety.

The polyglutamation reaction catalyzed by FPGS is an energy-dependent process. It requires the hydrolysis of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP) to drive the formation of the peptide bond. proteopedia.org Before the amide bond is formed, the gamma-carboxylate group of the substrate reacts with ATP to form a phosphate (B84403) ester intermediate. proteopedia.org This reaction also requires the presence of a divalent metal ion, with manganese (Mn²⁺) or magnesium (Mg²⁺) serving as essential cofactors for the ligase activity. pnas.org

Enzymatic Hydrolysis and Deglutamation of Alpha-Linked Polyglutamates

The removal of glutamate residues from methotrexate polyglutamates is as important as their addition, regulating the intracellular concentration and activity of the drug.

The primary enzyme that reverses polyglutamation is Gamma-Glutamyl Hydrolase (GGH) , also known as a conjugase. nih.govaacrjournals.org GGH is a lysosomal enzyme that cleaves the gamma-glutamyl chains from both folates and antifolates like methotrexate. researchgate.netnih.gov By removing the polyglutamate tail, GGH converts MTXPGs back to a form that can be more readily effluxed from the cell, thereby modulating its intracellular half-life and activity. researchgate.net

While GGH is specific for gamma-linkages, another enzyme, Prostate-Specific Membrane Antigen (PSMA) , has been shown to possess hydrolytic activity on certain alpha-linked substrates. PSMA, also known as N-acetyl-alpha-linked acidic dipeptidase (NAALADase), can hydrolyze specific dipeptides. scispace.com Studies using methotrexate-based substrates found that PSMA could hydrolyze an alpha-linked APA-Asp-Glu substrate. scispace.comtandfonline.com However, this activity is highly specific and primarily of interest in the context of developing targeted prodrugs, rather than being a part of the general metabolic pathway of methotrexate.

| Enzyme | Primary Linkage Specificity | Cellular Location | Role in MTX Metabolism |

| Gamma-Glutamyl Hydrolase (GGH) | Gamma (γ) | Lysosomes | General deglutamation of MTXPGs. researchgate.netnih.gov |

| Prostate-Specific Membrane Antigen (PSMA) | Alpha (α) and Gamma (γ) | Cell Membrane | Hydrolysis of specific alpha-linked substrates; not part of general MTX metabolism. scispace.comtandfonline.com |

This table compares the characteristics of enzymes involved in the hydrolysis of glutamate conjugates.

The mechanism of GGH involves the hydrolytic cleavage of gamma-peptide bonds. GGH can function as both an endo- and exopeptidase . nih.gov This dual activity means it can cleave internal peptide bonds within the polyglutamate chain as well as remove the terminal glutamate residue. nih.govnih.gov Mathematical modeling and experimental data suggest that human GGH may preferentially cleave the outermost one or two glutamate residues from a polyglutamate chain and has a higher affinity for longer-chain MTXPGs. nih.gov

For the specific alpha-linkage hydrolysis by PSMA, the enzyme functions as an exopeptidase, cleaving the terminal amino acid from a peptide chain. tandfonline.com Its ability to hydrolyze the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) is a well-characterized example of its NAALADase activity. scispace.com The hydrolysis of an alpha-linked methotrexate-based substrate by PSMA represents a specialized enzymatic action rather than a common metabolic route.

Comparative Analysis of Alpha- and Gamma-Polyglutamation Dynamics

The intracellular conversion of methotrexate (MTX) to its polyglutamated derivatives (MTX-PGs) is a pivotal process that governs its therapeutic activity. This biotransformation is primarily catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), which sequentially adds glutamate residues to the parent drug. tandfonline.comproteopedia.org These MTX-PGs are retained within the cell, leading to prolonged inhibition of key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR). mdpi.complos.org The linkage of these glutamate residues predominantly occurs through a gamma-peptide bond. proteopedia.org However, the potential for the formation of alpha-linked glutamate residues, resulting in compounds like methotrexate-alpha-glutamate, presents an area of scientific inquiry, particularly concerning its kinetic and equilibrium dynamics compared to the canonical gamma-polyglutamation.

The kinetics of MTX polyglutamation are complex, influenced by factors such as substrate concentration, duration of drug exposure, and the activity of both synthesizing (FPGS) and hydrolyzing (gamma-glutamyl hydrolase, GGH) enzymes. nih.govplos.org While direct comparative kinetic data for the formation of methotrexate-alpha-glutamate versus its gamma-linked counterpart is scarce, the substrate specificity of FPGS provides significant insights.

FPGS primarily catalyzes the formation of an amide bond between the amino group of a new glutamate molecule and the gamma-carboxyl group of the terminal glutamate on the folate or antifolate substrate. proteopedia.org Studies on the substrate specificity of mammalian FPGS have shown that the enzyme has stringent requirements for the structure of its substrates. nih.govacs.org The distance between the amide nitrogen and the terminal gamma-carboxyl group is a critical determinant for catalytic activity. acs.org

While the formation of gamma-linked polyglutamates is the well-established and kinetically favored pathway, some studies in microorganisms have identified enzymes capable of adding alpha-linked glutamate residues to folate-related compounds. pnas.org For instance, in Escherichia coli, the existence of both gamma- and alpha-linked glutamates on folylpolyglutamates has been reported, suggesting the presence of enzymes with different linkage specificities. pnas.org However, in mammalian cells, the machinery is overwhelmingly geared towards gamma-glutamylation. The catalytic efficiency of FPGS for adding subsequent glutamates generally decreases as the polyglutamate chain lengthens. nih.gov

This table is illustrative and based on the known substrate preference of mammalian FPGS. Actual kinetic values for methotrexate-alpha-glutamate formation are not well-documented.

The intracellular concentration of MTX-PGs at steady state is a dynamic equilibrium determined by the rates of their synthesis by FPGS and their degradation by GGH. tandfonline.com This equilibrium is crucial, as longer-chain MTX-PGs (typically MTX-PG3 and higher) are more potent inhibitors of downstream folate enzymes and are more efficiently retained within the cell. mdpi.com

The steady-state levels of different polyglutamate species can vary between cell types. For example, a comparison between red blood cells (RBCs) and human breast cancer cells showed different steady-state concentrations (Css) for various MTX-PGs. tandfonline.com In general, the accumulation of MTX-PGs is a saturable process with respect to both the concentration of MTX in the medium and the duration of exposure. researchgate.net

Given the kinetic preference of FPGS for gamma-linkage, it is expected that at steady state, the concentration of any alpha-polyglutamated forms of methotrexate would be exceedingly low compared to their gamma-linked isomers. The enzymatic machinery, including GGH which specifically hydrolyzes gamma-glutamyl linkages, is adapted to the gamma-isomers. drugbank.comclinexprheumatol.org This suggests that even if methotrexate-alpha-glutamate were formed, it would likely not be a substrate for GGH, but its low formation rate would prevent significant accumulation.

The equilibrium is also influenced by cellular efflux mechanisms. Short-chain polyglutamates (MTX-PG1-2) can be effluxed from the cell, whereas long-chain forms (MTX-PG3–6) are more efficiently retained, contributing to their sustained intracellular action. mdpi.com

The following table summarizes the factors influencing the steady-state equilibrium of alpha- versus gamma-polyglutamates.

Table 2: Factors Influencing Steady-State Equilibrium of MTX Polyglutamates

| Factor | Impact on Gamma-Polyglutamates | Impact on Alpha-Polyglutamates |

|---|---|---|

| Synthesis Rate (FPGS) | High, saturable process. researchgate.net | Extremely low to none in mammalian cells. |

| Hydrolysis Rate (GGH) | Active, chain-length dependent hydrolysis. tandfonline.com | Not a known substrate; hydrolysis likely negligible. |

| Cellular Retention | Increases with chain length (PG3 and higher). mdpi.com | Unknown, but low formation precludes significant retention. |

| Enzyme Inhibition | Potent inhibition of DHFR, TYMS, AICART. tandfonline.complos.org | Activity profile is not characterized. |

| Predicted Steady-State Level | Significant and therapeutically relevant. tandfonline.com | Negligible to undetectable. |

Cellular and Subcellular Pharmacology of Methotrexate Alpha Glutamate

Cellular Transport Mechanisms of Alpha-Polyglutamated Methotrexate (B535133)

The cellular uptake and efflux of methotrexate and its polyglutamated derivatives are complex processes mediated by several transport systems. The efficiency of these transport mechanisms is a critical determinant of the intracellular concentration of the drug and, consequently, its therapeutic efficacy.

The primary route for methotrexate entry into mammalian cells is the Reduced Folate Carrier 1 (RFC1), also known as Solute Carrier Family 19 Member 1 (SLC19A1). nih.govmdpi.comresearchgate.netnih.gov This transporter functions as an anion exchanger, facilitating the influx of reduced folates and antifolates like methotrexate in exchange for intracellular organic anions. nih.govacs.org While RFC1 is the major importer for the parent drug, methotrexate, its affinity for methotrexate-alpha glutamate (B1630785) and longer-chain polyglutamates is significantly lower. nih.gov

Studies have shown that RFC1 is a key determinant of sensitivity to methotrexate, and alterations in its function can lead to drug resistance. nih.gov The transporter exhibits optimal activity at neutral pH. acs.orgphysiology.org For instance, in human alveolar epithelial A549 cells, RFC was found to be the predominant transporter for methotrexate influx at pH 7.4. nih.gov The interaction of methotrexate with RFC1 is competitively inhibited by other folates and their analogues. mdpi.com

| Transporter | Alias | Function | pH Optimum |

| Reduced Folate Carrier 1 | RFC1, SLC19A1 | Major influx transporter for methotrexate and reduced folates. | Neutral (7.4) |

| Proton-Coupled Folate Transporter | PCFT, SLC46A1 | Influx transporter for folates and antifolates. | Acidic (5.5) |

| Folate Receptors | FRα, FRβ, FRγ | Internalization via receptor-mediated endocytosis. | N/A |

| ATP-binding cassette transporters | ABC transporters | Efflux of methotrexate from the cell. | N/A |

The Proton-Coupled Folate Transporter (PCFT), or SLC46A1, provides an alternative pathway for the cellular uptake of folates and antifolates, including methotrexate. physiology.orgphysiology.orgresearchgate.net Unlike RFC1, PCFT operates optimally in an acidic environment, with a pH optimum of around 5.5. nih.govresearchgate.net This characteristic makes it particularly relevant in the acidic microenvironment of solid tumors and at the apical brush-border membrane of the proximal small intestine, where it plays a crucial role in the intestinal absorption of folates. mdpi.comphysiology.org

Folate receptors (FRs), particularly FRα and FRβ, offer another mechanism for the cellular uptake of folates and their analogs through receptor-mediated endocytosis. researchgate.netnih.govnih.govcore.ac.uk These receptors have a very high affinity for folic acid and a lower, yet significant, affinity for methotrexate. acs.orgnih.gov The uptake of methotrexate via this pathway is generally considered to be a minor contributor compared to RFC1-mediated transport in most cells. nih.govmdpi.com

However, the expression of folate receptors is often upregulated in certain types of cancer cells, making them an attractive target for drug delivery. nih.govthno.org Studies using fluorescently labeled methotrexate conjugates have helped to clarify the uptake mechanism by FRα, demonstrating the importance of the amino groups of methotrexate in the interaction with the receptor. nih.govcore.ac.uk While the primary role of FRs is in the uptake of the monoglutamated form of methotrexate, this process contributes to the intracellular drug concentration that is subsequently available for polyglutamation. nih.gov

The intracellular concentration of methotrexate and its polyglutamated derivatives is a balance between influx and efflux. The primary mechanism for the efflux of methotrexate from cells is mediated by members of the ATP-binding cassette (ABC) transporter family. nih.govresearchgate.netresearchgate.net

A crucial aspect of methotrexate-alpha glutamate and longer-chain polyglutamates is their significantly reduced affinity for these efflux transporters. nih.gov This poor recognition by ABC transporters leads to their enhanced cellular retention. nih.govresearchgate.net This prolonged intracellular presence is a key factor in the sustained therapeutic effect of methotrexate, allowing for less frequent administration. nih.gov The process of polyglutamation is reversible, with the enzyme gamma-glutamyl hydrolase (GGH) removing glutamate residues, converting the polyglutamates back to the parent drug, which can then be effluxed from the cell. researchgate.netresearchgate.net

Intracellular Disposition and Retention Profiles of this compound

Once inside the cell, methotrexate undergoes polyglutamation, a process that profoundly influences its intracellular fate and pharmacological activity.

The intracellular accumulation and half-life of this compound and other polyglutamates are governed by a dynamic interplay of several factors. The rate of influx via transporters like RFC1 and PCFT, the rate of polyglutamation by FPGS, the rate of deglutamylation by GGH, and the rate of efflux of the monoglutamated form all contribute to the steady-state concentration of intracellular methotrexate polyglutamates. nih.govaacrjournals.orgresearchgate.net

The length of the polyglutamate chain is a critical determinant of intracellular retention. Longer-chain polyglutamates, such as those with four or five glutamate residues (MTX-Glu4 and MTX-Glu5), exhibit significantly prolonged intracellular half-lives compared to the parent drug or shorter-chain derivatives. nih.gov Studies in human breast cancer cells have shown that while over 90% of the parent methotrexate (MTX-Glu1) leaves the cell within an hour of being placed in a drug-free medium, a substantial portion of MTX-Glu4 and MTX-Glu5 remains bound to intracellular targets even after 24 hours. nih.gov This extended retention is attributed to their poor substrate activity for efflux pumps and their tighter binding to target enzymes like dihydrofolate reductase (DHFR). nih.gov The levels of methotrexate polyglutamates have been shown to correlate with the clinical response in some diseases. nih.gov

Subcellular Localization Studies of Alpha-Polyglutamates

Once inside the cell, methotrexate (MTX) is converted into methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS). researchgate.netplos.org This process, known as polyglutamylation, is crucial for the drug's retention and activity within the cell. researchgate.netmdpi.com The addition of glutamate residues makes the molecule larger and more negatively charged, thus trapping it inside the cell as it cannot easily be transported out. exagen.com

Studies on the subcellular distribution of folates and their analogs have provided insights into the localization of MTX-PGs. Endogenous folates are primarily found concentrated in the mitochondrial and cell-sap (cytosol) fractions. portlandpress.com It is believed that the conjugation of glutamate residues to form polyglutamates occurs in one or both of these subcellular compartments in mammalian cells. portlandpress.com

The enzyme responsible for removing the glutamate residues, gamma-glutamyl hydrolase (GGH), is compartmentalized within lysosomes. researchgate.net This separation of FPGS (predominantly cytosolic and potentially mitochondrial) and GGH activities contributes to the sustained intracellular levels of MTX-PGs. researchgate.nettandfonline.com The long intracellular half-life of MTX-PGs, which can be detected in tissues for months after administration, is a direct result of this polyglutamation and subcellular compartmentalization. cancernetwork.com In red blood cells, the half-life of the polyglutamated form is approximately four to six weeks. clinexprheumatol.org

The accumulation of MTX-PGs is observed in various cell types, including precursor red blood cells, white blood cells, liver cells, and synovial cells. tandfonline.com Within these cells, MTX-PGs with longer glutamate chains (e.g., MTX-PG3 to MTX-PG5) are retained more effectively and are considered the primary active forms of the drug. mdpi.comnih.gov

Molecular Targets and Enzyme Inhibition by this compound

The primary and most well-understood mechanism of action of methotrexate and its polyglutamated derivatives is the potent inhibition of dihydrofolate reductase (DHFR). pfizermedicalinformation.canih.gov DHFR is a critical enzyme that reduces dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate. pfizermedicalinformation.capharmgkb.org The inhibition of DHFR by MTX and MTX-PGs leads to a depletion of intracellular THF pools, thereby disrupting DNA synthesis, repair, and cellular replication. pfizermedicalinformation.ca

MTX-PGs are more potent inhibitors of DHFR than methotrexate itself. exagen.comcancernetwork.com The addition of glutamate residues enhances the binding affinity of the molecule for DHFR. nih.gov Studies have shown that with each additional glutamate residue, the concentration required for 50% inhibition (IC50) of DHFR decreases. nih.gov For instance, with sheep liver DHFR, MTX with six glutamate residues has an IC50 value that is one-third that of the parent MTX. nih.gov

The binding of MTX-PGs to DHFR is characterized by a slow dissociation rate. nih.gov Longer-chain polyglutamates dissociate from DHFR much more slowly than shorter-chain derivatives. nih.gov For example, the dissociation half-life of MTX with one or two glutamate residues from DHFR is 12 and 30 minutes, respectively, while for those with three to five glutamate residues, the half-life extends to over 100 minutes. nih.gov This prolonged and tighter binding contributes to a more sustained inhibition of the enzyme, enhancing the drug's efficacy. nih.gov

Table 1: Dissociation Half-life of Methotrexate Polyglutamates from Dihydrofolate Reductase (DHFR)

| Compound | Dissociation Half-life (minutes) |

|---|---|

| MTX-Glu1 | 12 |

| MTX-Glu2 | 30 |

| MTX-Glu3 | 102 |

| MTX-Glu4 | 108 |

| MTX-Glu5 | 120 |

Data sourced from studies on human breast cancer cells. nih.gov

Methotrexate polyglutamates also directly inhibit thymidylate synthase (TYMS), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway. frontiersin.orgelsevier.es TYMS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The inhibition of TYMS by MTX-PGs is significantly more potent than that of the parent drug. researchgate.netnih.gov

Studies have shown that MTX-PGs with two to five glutamate residues are 75 to 300 times more potent as TYMS inhibitors than methotrexate itself. researchgate.netnih.gov While methotrexate acts as an uncompetitive inhibitor of TYMS, its polyglutamated derivatives act as noncompetitive inhibitors. researchgate.netnih.gov The inhibitory constant (Ki) for methotrexate is around 13 µM, whereas for MTX-PGs, the Ki values range from 0.17 to 0.047 µM. researchgate.netnih.gov

Table 2: Inhibition of Thymidylate Synthase (TYMS) by Methotrexate and its Polyglutamates

| Compound | Inhibition Type | Ki (µM) |

|---|---|---|

| Methotrexate (MTX-Glu1) | Uncompetitive | 13 |

| MTX-Glu2 | Noncompetitive | 0.17 |

| MTX-Glu3 | Noncompetitive | Not specified |

| MTX-Glu4 | Noncompetitive | Not specified |

| MTX-Glu5 | Noncompetitive | 0.047 |

Data sourced from studies on purified human breast cancer cell TYMS. researchgate.netnih.gov

In addition to their effects on DHFR and TYMS, MTX-PGs are potent inhibitors of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide transformylase (AICART), also known as ATIC. frontiersin.orgelsevier.esdrugbank.com ATIC is a bifunctional enzyme that catalyzes the final two steps in the de novo purine (B94841) synthesis pathway. clinexprheumatol.org The inhibition of ATIC by MTX-PGs is a critical component of their mechanism of action, particularly in the context of their anti-inflammatory effects. drugbank.com

The inhibitory potency of MTX-PGs against ATIC increases with the number of glutamate residues. nih.gov MTX tetraglutamate and pentaglutamate are approximately 2500-fold more potent inhibitors of ATIC than methotrexate. nih.gov The Ki values for MTX-PG4 and MTX-PG5 are in the nanomolar range (around 5.6 x 10^-8 M), while for methotrexate, it is in the micromolar range (143 µM). nih.gov

The inhibition of ATIC leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR). mdpi.comelsevier.esnih.gov This accumulation has significant metabolic consequences. AICAR and its metabolites inhibit adenosine (B11128) deaminase (ADA) and AMP deaminase (AMPD), enzymes involved in adenosine catabolism. mdpi.comnih.govkoreamed.org This leads to an increase in intracellular AMP and adenosine, which is then released into the extracellular space. nih.govrevistamedicinamilitara.ro Extracellular adenosine is a potent anti-inflammatory agent, which is thought to be a major contributor to the therapeutic effects of low-dose methotrexate in inflammatory diseases. clinexprheumatol.orgclinexprheumatol.org

Table 3: Inhibition of AICART/ATIC by Methotrexate and its Polyglutamates

| Compound | Ki (µM) |

|---|---|

| Methotrexate (MTX-Glu1) | 143 |

| MTX-Glu4 | 0.056 |

| MTX-Glu5 | 0.056 |

Data sourced from studies on purified human breast cancer cell AICAR transformylase. nih.gov

The inhibitory effects of MTX-PGs extend to other folate-dependent enzymes. Glycinamide ribonucleotide (GAR) transformylase, another key enzyme in the de novo purine synthesis pathway, is also inhibited by MTX-PGs. cancernetwork.comashpublications.org Similar to ATIC, the inhibition of GAR transformylase is more pronounced with the polyglutamated forms of methotrexate. exagen.com

While direct inhibition of methylenetetrahydrofolate reductase (MTHFR) by MTX-PGs is less established, the drug can indirectly influence its activity. frontiersin.orgoup.com MTHFR is a crucial enzyme in folate metabolism that competes with TYMS for the same substrate, 5,10-methylenetetrahydrofolate. frontiersin.org By inhibiting DHFR and depleting the pool of reduced folates, MTX-PGs can indirectly affect the flux through the MTHFR-catalyzed reaction. oup.com

The accumulation of dihydrofolate polyglutamates, a consequence of DHFR inhibition, can also directly inhibit other folate-dependent enzymes, further contributing to the disruption of purine and thymidylate synthesis. cancernetwork.comnih.gov

Modulation of Cellular Metabolic and Signaling Pathways by this compound

The inhibition of multiple key enzymes in folate metabolism by MTX-PGs leads to profound alterations in cellular metabolic and signaling pathways. The primary metabolic consequences are the disruption of de novo purine and pyrimidine synthesis. researchgate.netdrugbank.com This leads to a depletion of nucleotide precursors essential for DNA and RNA synthesis, thereby inhibiting cell proliferation. mdpi.compfizermedicalinformation.ca

The accumulation of AICAR due to ATIC inhibition triggers a cascade of signaling events. mdpi.comrevistamedicinamilitara.ro The subsequent increase in extracellular adenosine activates adenosine receptors on various immune cells, leading to anti-inflammatory effects. drugbank.comkoreamed.org This includes the suppression of pro-inflammatory cytokine production and the inhibition of neutrophil adhesion and phagocytosis. revistamedicinamilitara.ro

Furthermore, the inhibition of folate-dependent pathways can impact methylation reactions. pharmgkb.org THF is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids. By depleting THF pools, MTX-PGs can indirectly affect these essential methylation processes. pharmgkb.org

Perturbation of De Novo Purine Biosynthesis

The synthesis of purine nucleotides is a critical process for cell division and function. Methotrexate polyglutamates are potent inhibitors of several enzymes within this pathway. drugbank.comoup.com A key target is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), an enzyme involved in one of the final steps of purine synthesis. nih.govdrugbank.comd-nb.info Inhibition of ATIC by MTX-PGs is more potent than that by methotrexate itself and leads to the intracellular accumulation of AICAR. mdpi.comnih.gov

This disruption has several consequences:

Inhibition of DNA and RNA Synthesis : By blocking the production of purines, MTX-PGs impede the synthesis of DNA and RNA, which is essential for the proliferation of rapidly dividing cells, such as activated immune cells. pfizermedicalinformation.caoup.com

Accumulation of Intermediates : The blockage of the pathway causes the buildup of precursor molecules like AICAR. mdpi.comnih.gov This accumulation has downstream effects, including the promotion of adenosine release, which contributes to the anti-inflammatory properties of methotrexate. nih.gov

Studies in human malignant lymphoblasts have shown that methotrexate treatment leads to a complete inhibition of de novo purine synthesis, which can enhance the efficacy of other drugs like 6-mercaptopurine. nih.gov

| Inhibited Enzyme | Pathway | Consequence of Inhibition |

| Dihydrofolate Reductase (DHFR) | Folate Metabolism | Depletion of tetrahydrofolate cofactors required for purine synthesis. nih.govpfizermedicalinformation.ca |

| AICAR Transformylase (ATIC) | De Novo Purine Synthesis | Blocks final steps of purine synthesis; leads to AICAR accumulation. mdpi.comdrugbank.comd-nb.info |

| Thymidylate Synthase (TS) | Pyrimidine Synthesis (indirectly affects purine pathway) | Inhibition contributes to the overall anti-proliferative effect. oup.comaacrjournals.org |

Inhibition of Pyrimidine Synthesis Pathways

In addition to purine synthesis, methotrexate polyglutamates also interfere with the de novo synthesis of pyrimidines, which are another class of essential building blocks for DNA and RNA. researchgate.netoup.com The primary mechanism for this inhibition is the targeting of the enzyme thymidylate synthase (TS). drugbank.comoup.com

The inhibition of pyrimidine synthesis occurs through two main actions:

Direct Inhibition : Methotrexate polyglutamates are direct inhibitors of thymidylate synthase. aacrjournals.orgaacrjournals.org

Indirect Inhibition : The primary action of methotrexate is the potent inhibition of dihydrofolate reductase (DHFR). researchgate.netpfizermedicalinformation.ca This enzyme is crucial for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). nih.gov Tetrahydrofolates are essential cofactors for thymidylate synthase. By depleting the intracellular pool of active folates, MTX-PGs indirectly starve thymidylate synthase of its necessary cofactors, thus halting pyrimidine production. aacrjournals.org

This dual mechanism of inhibition effectively shuts down the synthesis of thymidylate, a necessary component for DNA synthesis and repair, thereby suppressing the proliferation of rapidly dividing cells. researchgate.netpfizermedicalinformation.ca The suppression of both purine and pyrimidine synthesis pathways underlies the potent anti-proliferative effects of methotrexate. mdpi.com

Interference with One-Carbon Metabolism

One-carbon metabolism is a complex network of biochemical reactions essential for cellular function, providing one-carbon units for the synthesis of nucleotides (purines and thymidylate) and amino acids, as well as for methylation reactions. researchgate.netnih.govoncotarget.com This metabolic network is heavily reliant on folate cofactors. researchgate.net

Methotrexate polyglutamates profoundly interfere with one-carbon metabolism primarily through the inhibition of dihydrofolate reductase (DHFR). nih.govnih.gov This inhibition disrupts the entire folate cycle:

Depletion of Tetrahydrofolate (THF) : DHFR is responsible for converting dihydrofolate (DHF), a product of the thymidylate synthase reaction, back into the active cofactor THF. nih.gov By blocking DHFR, MTX-PGs cause a depletion of THF and its derivatives (e.g., 5,10-methylenetetrahydrofolate, 5-methyltetrahydrofolate). nih.govoup.com

Disruption of Biosynthesis : The lack of THF cofactors directly impairs de novo purine and thymidylate synthesis. researchgate.netoncotarget.com

Impaired Methylation : One-carbon metabolism is also linked to the methionine cycle, which generates S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation. By disrupting folate pools, methotrexate can indirectly impair these crucial methylation reactions. nih.govoncotarget.com

Mechanisms of Adenosine Release and Receptor Activation

A significant part of methotrexate's anti-inflammatory effect is mediated not by its anti-proliferative actions but by its ability to increase extracellular adenosine concentrations. d-nb.infonih.gov Adenosine is a potent endogenous anti-inflammatory molecule. researchgate.netfrontiersin.org

The mechanism involves the following steps:

Inhibition of ATIC : As previously mentioned, MTX-PGs inhibit AICAR transformylase (ATIC). mdpi.com

AICAR Accumulation : This leads to the intracellular accumulation of AICAR ribonucleotide. drugbank.comnih.gov

Inhibition of Adenosine Deaminase (ADA) and AMP Deaminase (AMPD) : The accumulated AICAR and its metabolites inhibit enzymes responsible for adenosine breakdown, specifically ADA and AMPD. mdpi.comnih.gov

Increased Adenosine Levels : The inhibition of its catabolism leads to higher intracellular concentrations of adenosine and adenosine monophosphate (AMP). mdpi.com This pool of adenine (B156593) nucleotides is then released into the extracellular space. researchgate.netfrontiersin.org

Conversion to Adenosine : Extracellular nucleotides are converted to adenosine by ectonucleotidases like ecto-5'-nucleotidase. researchgate.net

Receptor Activation : Extracellular adenosine then activates specific adenosine receptors (e.g., A2A, A2B, A3) on the surface of immune cells like neutrophils, lymphocytes, and macrophages. d-nb.inforesearchgate.netoatext.com

Activation of these receptors, particularly the A2A receptor, triggers anti-inflammatory signaling cascades that suppress the production and action of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. mdpi.comd-nb.infonih.gov

Downstream Effects on Cell Proliferation and Apoptosis Mechanisms

The profound metabolic disruptions caused by methotrexate polyglutamates ultimately lead to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death), particularly in rapidly dividing cells like activated lymphocytes and cancer cells. researchgate.netpfizermedicalinformation.caoup.com

Effects on Cell Proliferation:

The primary anti-proliferative effect stems from the inhibition of de novo purine and pyrimidine synthesis, which causes a deficiency in the building blocks required for DNA synthesis, repair, and cellular replication. pfizermedicalinformation.ca This effectively halts cells in the S phase of the cell cycle. pfizermedicalinformation.cafrontiersin.org

Mechanisms of Apoptosis Induction: Methotrexate induces apoptosis through multiple interconnected pathways:

Mitochondrial (Intrinsic) Pathway : MTX can disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway. jhrlmc.com

Death Receptor (Extrinsic) Pathway : Studies have shown that methotrexate can increase the sensitivity of activated T-cells to apoptosis mediated by the death receptor CD95 (Fas). oup.comnih.gov

Reactive Oxygen Species (ROS) and JNK Pathway : Methotrexate treatment can lead to increased production of ROS. mdpi.comnih.gov This oxidative stress activates the c-Jun N-terminal kinase (JNK) signaling pathway. mdpi.comjhrlmc.comnih.gov JNK activation, in turn, promotes the expression of pro-apoptotic genes (like TNF-α and Fas-L), increasing the cell's sensitivity to apoptosis. mdpi.comnih.gov

p53 Activation : The JNK-dependent pathway can also lead to the induction of the tumor suppressor protein p53, which is a critical mediator of apoptosis in response to cellular stress. mdpi.com

Mechanisms of Cellular Response and Resistance Involving Methotrexate Alpha Glutamate

Molecular Determinants of Altered Intracellular Accumulation

The net intracellular level of methotrexate-alpha-glutamate is a balance between influx, efflux, and the rate of its formation and degradation. Resistance to methotrexate (B535133) can arise from modifications in any of these pathways, leading to decreased accumulation of the active drug.

Role of Efflux Transporters (e.g., ABC Family Proteins) and Potential Circumvention by Alpha-Polyglutamation

Members of the ATP-binding cassette (ABC) transporter superfamily are crucial players in mediating the efflux of xenobiotics, including chemotherapeutic agents like methotrexate, from cells. nih.govnih.gov Key transporters implicated in methotrexate resistance include P-glycoprotein (P-gp/ABCB1), various multidrug resistance-associated proteins (MRPs/ABCCs), and breast cancer resistance protein (BCRP/ABCG2). frontiersin.orgnih.gov These proteins function as ATP-dependent pumps that actively extrude methotrexate from the cellular interior, thereby reducing its cytotoxic potential. nih.gov

Overexpression of these efflux transporters is a well-documented mechanism of multidrug resistance in cancer cells. frontiersin.org For instance, increased expression of ABCG1 has been shown to accelerate methotrexate efflux, leading to lower intracellular concentrations of both methotrexate and its polyglutamated forms, ultimately resulting in drug resistance. nih.govbohrium.com Similarly, MRP1, MRP2, and MRP3 have been identified as components of the cellular efflux system for methotrexate. researchgate.net

A critical aspect of this transport system is its selectivity for the parent drug over its polyglutamated derivatives. The addition of glutamate (B1630785) residues, even a single one, can significantly impair the ability of some ABC transporters to export the drug. For example, the addition of a single glutamyl residue to methotrexate can reduce its transport by MRP1 and MRP3 by over 95%. nih.gov This intracellular retention of polyglutamated forms is a key factor in the sustained inhibitory action of methotrexate. However, the specificity of these transporters for alpha- versus gamma-linked polyglutamates is not well-defined in the available literature. While some transporters like ABCG2 can transport methotrexate di- and triglutamates, the addition of more glutamate residues abrogates this transport. nih.govnih.gov This suggests that alpha-polyglutamation could potentially circumvent efflux by certain ABC transporters, leading to higher intracellular drug concentrations.

Table 1: ABC Transporters Involved in Methotrexate Efflux

| Transporter | Gene Name | Role in Methotrexate Resistance |

|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 | Efflux of methotrexate, contributing to multidrug resistance. frontiersin.org |

| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Efflux of methotrexate; transport is significantly reduced by polyglutamation. researchgate.netnih.gov |

| Multidrug Resistance-Associated Protein 2 (MRP2) | ABCC2 | Component of the methotrexate efflux system. researchgate.net |

| Multidrug Resistance-Associated Protein 3 (MRP3) | ABCC3 | Efflux of methotrexate; transport is abolished by polyglutamation. researchgate.netnih.gov |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Efflux of methotrexate and its short-chain polyglutamates (di- and triglutamates). nih.govnih.gov |

| ATP-binding cassette transporter G1 (ABCG1) | ABCG1 | Upregulation is associated with increased methotrexate efflux and resistance. nih.govbohrium.com |

Influence of Transport Protein Polymorphisms and Expression Levels (e.g., RFC1) on Alpha-Glutamate Uptake

The primary mechanism for methotrexate entry into mammalian cells is via the reduced folate carrier 1 (RFC1), also known as solute carrier family 19 member 1 (SLC19A1). ashpublications.org This transporter plays a critical role in mediating the influx of both natural folates and antifolate drugs like methotrexate. ashpublications.org Consequently, alterations in the expression or function of RFC1 can profoundly impact the intracellular accumulation of methotrexate-alpha-glutamate and contribute to drug resistance.

Decreased expression of RFC1 is a recognized mechanism of methotrexate resistance, leading to reduced drug uptake. ashpublications.orge-crt.org Polymorphisms within the SLC19A1 gene can also influence the efficacy and toxicity of methotrexate. For example, the G80A single nucleotide polymorphism (SNP) in RFC1 has been studied in relation to methotrexate response, although findings have been inconsistent across different studies.

The accumulation of methotrexate polyglutamates has been shown to be higher in certain cancer cell lineages that exhibit higher SLC19A1 expression, underscoring the importance of this transporter in determining intracellular drug levels. While the direct impact of these polymorphisms on the uptake of the alpha-glutamate form of methotrexate is not specifically detailed, it is reasonable to infer that any alteration affecting the parent drug's transport would similarly affect the initial step required for its subsequent intracellular modifications.

Table 2: Influence of RFC1 (SLC19A1) on Methotrexate Accumulation

| Factor | Consequence | Reference |

|---|---|---|

| Decreased Expression | Reduced methotrexate uptake and cellular resistance. | ashpublications.orge-crt.org |

| Gene Polymorphisms (e.g., G80A) | Potential to alter methotrexate efficacy and toxicity, though findings are varied. | |

| Higher Expression | Correlates with increased accumulation of methotrexate polyglutamates. |

Enzymatic Alterations and Their Impact on Alpha-Polyglutamation Status

The intracellular balance of methotrexate-alpha-glutamate is dynamically regulated by the activities of two key enzymes: folylpolyglutamate synthetase (FPGS), which synthesizes the polyglutamated forms, and gamma-glutamyl hydrolase (GGH), which catabolizes them.

Modulations in Folylpolyglutamate Synthetase (FPGS) Activity and Expression Specific to Alpha-Linkages

Folylpolyglutamate synthetase (FPGS) is the enzyme responsible for the sequential addition of glutamate residues to methotrexate, a process that is vital for its intracellular retention and enhanced inhibitory activity against target enzymes. mdpi.comnih.gov Increased FPGS activity leads to the accumulation of long-chain methotrexate polyglutamates, which is generally associated with a better therapeutic response. nih.gov Conversely, decreased FPGS activity is a mechanism of methotrexate resistance. ashpublications.org

The expression and activity of FPGS can vary between different cell types and disease states. For instance, FPGS activity is significantly higher in B-lineage acute lymphoblastic leukemia (ALL) cells compared to T-lineage ALL cells, which may contribute to the better treatment outcomes observed in B-lineage ALL. nih.gov While FPGS is known to catalyze the formation of gamma-glutamyl peptide bonds, the specific conditions or enzyme variants that might lead to the formation of alpha-linkages with methotrexate are not well-elucidated in the available scientific literature. It is generally understood that altered FPGS expression or the production of dysfunctional splice variants can lead to decreased polyglutamation and, consequently, methotrexate resistance. nih.gov

Table 3: Factors Affecting FPGS Activity and Methotrexate Polyglutamation

| Factor | Impact on Methotrexate Polyglutamation | Reference |

|---|---|---|

| Increased FPGS Activity | Enhanced accumulation of long-chain methotrexate polyglutamates. | mdpi.comnih.gov |

| Decreased FPGS Activity | Reduced intracellular retention of methotrexate and drug resistance. | ashpublications.org |

| Cell Lineage (e.g., B-lineage vs. T-lineage ALL) | Higher FPGS activity in B-lineage ALL is associated with greater polyglutamate accumulation. | nih.gov |

| Alternative Splicing | Production of dysfunctional FPGS variants can lead to diminished enzyme activity. | nih.gov |

Gamma-Glutamyl Hydrolase (GGH) Activity and its Influence on Alpha-Polyglutamate Stability and Degradation

Gamma-glutamyl hydrolase (GGH) acts in opposition to FPGS by catalyzing the removal of glutamate residues from methotrexate polyglutamates. nih.govnih.gov This deglutamylation process converts the polyglutamated forms back to the parent drug, which can then be more readily effluxed from the cell. tandfonline.com Therefore, increased GGH activity can lead to decreased intracellular levels of methotrexate polyglutamates and contribute to drug resistance. nih.gov

Overexpression of GGH has been associated with methotrexate resistance in various cancer cell lines. nih.gov Polymorphisms in the GGH gene, such as the 401 C>T variant, have been linked to altered GGH activity and, consequently, different intracellular concentrations of methotrexate polyglutamates. tandfonline.com For example, individuals with the GGH 401TT genotype have been reported to have significantly lower red blood cell concentrations of methotrexate polyglutamates. tandfonline.com

The substrate specificity of GGH is an important consideration. Some studies suggest that GGH may preferentially cleave terminal glutamate residues from long-chain polyglutamates. tandfonline.com A specific polymorphism (452C>T, T127I) has been shown to alter the enzyme's catalytic efficiency, particularly for long-chain methotrexate polyglutamates, leading to their accumulation. nih.gov The activity of GGH on alpha-linked polyglutamates of methotrexate has not been specifically characterized, but it is a critical factor in determining the stability and degradation of these potential metabolites.

Table 4: Impact of GGH on Methotrexate Polyglutamate Levels

| Factor | Effect on Methotrexate Polyglutamates | Reference |

|---|---|---|

| Increased GGH Activity | Enhanced degradation of polyglutamates, leading to lower intracellular levels and resistance. | nih.gov |

| Gene Polymorphisms (e.g., 401 C>T) | Can alter enzyme activity and influence intracellular polyglutamate concentrations. | tandfonline.com |

| Substrate Specificity (e.g., 452C>T variant) | Can lead to differential degradation of long-chain versus short-chain polyglutamates. | nih.gov |

Target Enzyme Mutations or Overexpression in Response to Alpha-Glutamate Exposure

The primary intracellular target of methotrexate is the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in folate metabolism and the synthesis of nucleotides necessary for DNA replication. e-crt.org Resistance to methotrexate can also develop through alterations in DHFR.

One of the most common mechanisms of acquired resistance to methotrexate is the overexpression of DHFR, often due to amplification of the DHFR gene. e-crt.org This increase in the amount of target enzyme effectively titrates out the inhibitory effect of the drug, requiring higher intracellular concentrations of methotrexate to achieve a therapeutic effect. e-crt.orgnih.gov

Another mechanism of resistance involves mutations in the DHFR gene that lead to a structural change in the enzyme, resulting in a decreased binding affinity for methotrexate. nih.gov Such mutations allow the enzyme to maintain its catalytic function even in the presence of the drug. For instance, the F31R/Q35E double mutant of human DHFR exhibits a greater than 650-fold decrease in affinity for methotrexate while retaining catalytic activity comparable to the wild-type enzyme. nih.gov The structural basis for this resistance is thought to be an increase in the disorder of active-site residues, which disrupts the tight binding of methotrexate. nih.gov While these studies have been conducted with the parent methotrexate molecule, it is expected that exposure to methotrexate-alpha-glutamate would elicit similar resistance mechanisms involving the DHFR target.

Table 5: DHFR-Related Mechanisms of Methotrexate Resistance

| Mechanism | Description | Reference |

|---|---|---|

| Enzyme Overexpression | Increased levels of DHFR protein, often due to gene amplification, requiring higher drug concentrations for inhibition. | e-crt.orgnih.gov |

| Target Enzyme Mutations | Alterations in the DHFR active site that reduce the binding affinity of methotrexate, rendering the enzyme less susceptible to inhibition. | nih.gov |

Cellular Compensatory Mechanisms and Adaptive Responses to Alpha-Glutamate Inhibition

The introduction of methotrexate into a cell initiates a complex cascade of events that extends beyond the primary inhibition of dihydrofolate reductase (DHFR). The subsequent intracellular conversion of methotrexate to methotrexate polyglutamates (MTX-PGs) is a critical determinant of its cytotoxic efficacy. These polyglutamated forms, including methotrexate-alpha-glutamate, are more potent inhibitors of various folate-dependent enzymes and are retained more effectively within the cell. However, cells can develop a range of compensatory mechanisms and adaptive responses to counteract the inhibitory effects of these compounds, ultimately leading to drug resistance.

One of the primary adaptive responses involves alterations in the enzymes responsible for the addition and removal of the glutamate tail. The enzyme folylpolyglutamate synthetase (FPGS) catalyzes the addition of glutamate residues to methotrexate. A decrease in the activity of FPGS can lead to reduced formation of MTX-PGs, thereby diminishing the intracellular concentration of these potent inhibitors. This reduced activity can stem from genetic mutations in the FPGS gene or from post-transcriptional modifications that affect enzyme stability or function.

Conversely, the enzyme gamma-glutamyl hydrolase (GGH), also known as conjugase, is responsible for the removal of the polyglutamate chain from MTX-PGs. An upregulation of GGH activity can accelerate the breakdown of methotrexate polyglutamates back to their monoglutamated form, which is more readily effluxed from the cell. Increased expression of the GGH gene has been observed in several methotrexate-resistant cell lines. This enhanced deglutamylation effectively reduces the intracellular half-life of the active drug forms.

Another significant compensatory mechanism involves the upregulation of the target enzyme, DHFR. Cells can adapt to the presence of methotrexate-alpha-glutamate and other polyglutamated forms by increasing the synthesis of DHFR. This can occur through gene amplification, where the number of copies of the DHFR gene is increased, leading to a corresponding increase in DHFR protein levels. This elevated enzyme concentration effectively titrates out the inhibitor, allowing for sufficient residual DHFR activity to maintain thymidylate and purine (B94841) synthesis.

Furthermore, cells can adapt by altering the transport of methotrexate across the cell membrane. The reduced folate carrier (RFC) is the primary transporter responsible for methotrexate uptake. Mutations in the SLC19A1 gene, which encodes for RFC, can lead to a transporter with a lower affinity for methotrexate, thereby reducing its intracellular accumulation. Additionally, cells can increase the expression of efflux transporters, such as those from the ATP-binding cassette (ABC) family, which actively pump methotrexate and its polyglutamated forms out of the cell.

Finally, adaptive responses can involve shifts in downstream metabolic pathways to bypass the inhibited steps. For instance, cells may become more reliant on the salvage pathway for nucleotide synthesis, which utilizes pre-formed nucleosides from the extracellular environment, thereby circumventing the need for de novo synthesis that is blocked by methotrexate-alpha-glutamate.

These compensatory mechanisms represent a multifaceted cellular response to the cytotoxic pressure exerted by methotrexate and its polyglutamated derivatives. The interplay between these adaptive strategies ultimately determines the sensitivity or resistance of a cell to this important chemotherapeutic agent.

Advanced Analytical Methodologies for Methotrexate Alpha Glutamate

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation of methotrexate (B535133) and its polyglutamate derivatives. The inherent structural similarities among the polyglutamate chain lengths necessitate high-resolution separation methods to achieve accurate quantification of each species.

High-Performance Liquid Chromatography (HPLC) for Separation of Polyglutamate Chain Lengths

High-Performance Liquid Chromatography (HPLC) has been extensively utilized for the separation and quantification of methotrexate polyglutamates (MTXPGs). nih.govresearchgate.netavisetest.com An innovative HPLC method allows for the direct quantification of MTXPG species up to the hepta-glutamate form from packed erythrocytes. nih.gov This method often involves a simple perchloric acid deproteinization step for sample preparation, with the extract being directly injected into the HPLC system. nih.govavisetest.com The chromatographic separation is typically achieved using a C18 reversed-phase column. nih.govavisetest.com To enhance detection sensitivity, post-column photo-oxidation can be employed to convert the MTXPGs into highly fluorescent products. nih.govavisetest.com

One such method demonstrated intra- and interday imprecision (CVs) of less than 10% and a limit of quantification of 5 nmol/L. nih.gov In a study of 70 patients, the triglutamate form was found to be the most predominant species. nih.gov The separation of polyglutamate metabolites can also be achieved on different types of columns, such as amino (NH2) and ODS columns, with the elution order being dependent on the number of glutamate (B1630785) groups.

Reversed-Phase Chromatography Development for Alpha-Polyglutamates

Reversed-phase chromatography (RPC) is a widely adopted technique for the analysis of methotrexate and its alpha-polyglutamates. obrnutafaza.hr RPC methods commonly utilize C18 silica (B1680970) stationary phases combined with polar mobile phases. scienceopen.com The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. For instance, a Phenomenex Synergy C18 column has been successfully used with a gradient of acetonitrile (B52724) and an aqueous dimethylhexylamine buffer to achieve baseline separation of methotrexate and its polyglutamates (2-7) within 10 minutes. nih.gov Similarly, a Waters Acquity UPLC BEH C18 column with a gradient of methanol (B129727) and ammonium (B1175870) bicarbonate has been employed for the analysis of MTXPGs. researchgate.netnih.gov

The development of these methods focuses on optimizing the separation of the different polyglutamate chain lengths, which exhibit subtle differences in hydrophobicity. The addition of more glutamate residues increases the polarity of the molecule, leading to earlier elution times in a reversed-phase system.

Ion-Pairing Chromatography Strategies and Optimization

Ion-pairing chromatography is a powerful strategy for enhancing the retention and separation of ionic compounds like methotrexate polyglutamates on reversed-phase columns. nih.govnih.govnih.gov This technique involves the addition of an ion-pairing agent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its retention on the nonpolar stationary phase. nih.gov

For the analysis of MTXPGs in human red blood cells, N,N-dimethylheptylamine has been identified as a favorable ion-pairing agent. nih.gov Another approach utilized a gradient solvent program with 5 mM aqueous dimethylhexylamine at pH 7.5, which allowed for the baseline separation of all analytes. nih.gov The optimization of ion-pairing chromatography involves adjusting the concentration of the ion-pairing reagent and the organic content of the mobile phase to achieve the desired retention and resolution. nih.gov This methodology has proven to be suitable for determining long-chain methotrexate polyglutamates (5-7) with high sensitivity and selectivity. nih.gov

Mass Spectrometry and Hyphenated Techniques

The coupling of liquid chromatography with mass spectrometry has revolutionized the analysis of methotrexate-alpha-glutamate and its metabolites, offering unparalleled sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced iteration, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are the gold standard for the quantification of methotrexate polyglutamates in biological samples. researchgate.netnih.govnih.govijpsjournal.comnih.gov These methods offer high sensitivity and specificity, allowing for the detection of low intracellular concentrations of MTXPGs. researchgate.netnih.gov

A developed LC-MS/MS method for quantifying MTXPGs in red blood cells demonstrated linearity from 1–1000 nM for all polyglutamate forms, with a lower limit of quantitation of 1 nM for each. researchgate.netnih.gov The intraday and interday precision for this assay ranged from 1–4% and 6–15%, respectively, with recoveries between 98–100%. researchgate.netnih.gov Another highly sensitive LC-MS/MS method reported a lower limit of quantification of 0.1 nM for MTX-PG1-5 and 0.8 nmol/L for MTX-PG6-7. nih.gov

These hyphenated techniques typically employ stable-isotope-labeled internal standards to ensure accurate quantification. researchgate.net The use of UPLC provides faster analysis times, with some methods achieving a run time of just 6 minutes. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Linearity Range | 1–1000 nM |

| Lower Limit of Quantitation (LLOQ) | 1 nM |

| Intraday Precision (CV) | 1–4% |

| Interday Precision (CV) | 6–15% |

| Recovery | 98–100% |

Electrospray Ionization (ESI) and Alternative Ionization Methods

Electrospray ionization (ESI) is the most commonly used ionization source for the analysis of methotrexate and its polyglutamates by LC-MS. nih.govresearchgate.netnih.govijpsjournal.com ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like MTXPGs, as it minimizes fragmentation and preserves the molecular ion. The mass spectrometer is typically operated in the positive ionization mode for the detection of these compounds. nih.govresearchgate.netnih.gov

Development and Application of Multiple Reaction Monitoring (MRM) for Specific Alpha-Glutamate Detection

The quantification of methotrexate (MTX) and its alpha-glutamate derivatives has been significantly advanced by the use of Multiple Reaction Monitoring (MRM), a targeted mass spectrometry technique. springernature.comspringernature.com MRM, also known as Selected Reaction Monitoring (SRM), offers high selectivity and sensitivity, making it ideal for measuring low-concentration analytes in complex biological matrices like erythrocyte lysates. nih.govresearchgate.net This technique is frequently paired with liquid chromatography (LC) for robust analytical methods. nih.gov

In an MRM experiment, a specific precursor ion (the parent molecule, e.g., a specific MTX polyglutamate) is selected in the first quadrupole of a triple quadrupole mass spectrometer. This precursor ion is then fragmented in the second quadrupole (the collision cell), and a specific, characteristic fragment ion (product ion) is selected in the third quadrupole and measured by the detector. springernature.com The specificity of this technique comes from monitoring a specific precursor-to-product ion transition, which minimizes interference from other molecules in the sample. springernature.comnih.gov

For the analysis of methotrexate polyglutamates (MTXPGs), detection is often carried out using an electrospray ionization (ESI) source operating in the positive ionization mode. nih.govbohrium.comresearchgate.net The combination of a specific precursor ion m/z and a product ion m/z for each MTXPG allows for their individual and simultaneous quantification without chromatographic interference. nih.govbohrium.com The development of MRM assays is a crucial step in clinical proteomics and drug monitoring, enabling the validation of biomarkers and the accurate quantification of drug metabolites. nih.govresearchgate.net Recent advancements have even focused on developing predictive models to determine the optimal MRM conditions directly from a compound's structure, which could streamline high-throughput analyses. nih.gov

Sample Preparation Techniques for Intracellular Alpha-Polyglutamates

Accurate measurement of intracellular methotrexate alpha-polyglutamates requires meticulous sample preparation to remove interfering substances, primarily proteins, and to isolate the analytes of interest from the complex cellular matrix. nih.govnih.gov The process typically involves cell lysis, followed by protein precipitation and often a further purification step like solid-phase extraction. nih.govresearchgate.net

Protein precipitation is a fundamental first step in preparing intracellular samples for analysis. nih.gov For methotrexate polyglutamates in erythrocytes (red blood cells), a common and effective method involves the use of a strong acid to denature and precipitate cellular proteins. nih.govbohrium.com

A widely used protocol involves lysing a packed red blood cell aliquot with water, followed by the addition of an acid like perchloric acid or trichloroacetic acid. nih.govnih.gov For example, one method describes lysing 250 µL of packed RBCs with 600 µL of water, then precipitating the proteins with 0.1 mL of 30% perchloric acid. nih.gov Another protocol also utilizes perchloric acid for precipitation of erythrocyte samples. nih.govbohrium.com Following the addition of the acid, the sample is vortexed and then centrifuged at high speed (e.g., 3000 g for 10 minutes) to pellet the precipitated proteins. nih.gov The resulting supernatant, which contains the methotrexate polyglutamates, is then carefully collected for further purification or direct analysis. nih.gov

Following protein precipitation, Solid-Phase Extraction (SPE) is frequently employed as a secondary clean-up and concentration step. nih.govnih.gov This technique separates compounds based on their physical and chemical properties as they interact with a solid stationary phase. scienceopen.com For methotrexate and its polyglutamates, which possess charged carboxylate functional groups, ion-exchange SPE is particularly effective. nih.govscienceopen.com

Strong anion-exchange (SAX) or strong cation-exchange (SCX) cartridges are commonly used. nih.govijpsjournal.com One detailed method uses a Strata-X-A Strong Cation Exchange column. The process involves:

Priming/Conditioning: The SPE column is prepared by passing methanol and then a phosphate (B84403) buffer (e.g., 0.1 M, pH 2.7) through it. nih.gov

Loading: The supernatant from the protein precipitation step, with its pH adjusted, is loaded onto the column. nih.gov

Washing: The column is washed with a phosphate buffer and methanol to remove any remaining impurities. nih.gov

Elution: The target analytes (MTXPGs) are eluted from the column using a specific solvent, such as a mixture of 30% ammonium solution in methanol (5:95 v/v). nih.gov

The eluate is then typically evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of the mobile phase for injection into the LC-MS/MS system. nih.gov This SPE step significantly improves the cleanliness of the sample, enhancing the sensitivity and robustness of the subsequent analysis. nih.gov

Quantitative Analysis and Calibration Methodologies

Reliable quantification of methotrexate alpha-polyglutamates hinges on the use of appropriate internal standards and the rigorous determination of the assay's performance characteristics, including its limits of detection and quantification.

To ensure the highest accuracy and precision in quantification by mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard. nih.gov These are versions of the target analyte (e.g., MTXPG1, MTXPG2, etc.) where one or more atoms have been replaced by a heavier isotope, such as ¹³C or ¹⁵N.

SIL internal standards are chemically identical to the analyte but have a different mass. They are added to the sample at the very beginning of the preparation process. nih.gov Because the SIL standard and the native analyte behave identically during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both equally. springernature.com By measuring the ratio of the response of the native analyte to the SIL internal standard, highly accurate and precise quantification can be achieved, correcting for matrix effects and other sources of error. nih.gov Several validated methods for MTXPG analysis explicitly use stable-isotope-labeled internal standards for each of the polyglutamate forms being measured. nih.govbohrium.comnih.gov

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. und.edu

These limits are determined experimentally during method validation. nih.govnih.gov The LOQ is particularly important for clinical applications, as it defines the lower boundary of the reportable range for patient samples. nih.gov For intracellular methotrexate polyglutamates, which can be present at very low concentrations, highly sensitive methods are required. nih.gov Various studies have reported a range of LOD and LOQ values, reflecting different methodologies and instrumentation. nih.govnih.govnih.gov

The LOD can be estimated based on the signal-to-noise ratio (commonly a ratio of 3:1) or calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). nih.govqub.ac.uk Similarly, the LOQ is often defined as the concentration at which the signal-to-noise ratio is 10:1 or is calculated using the formula LOQ = 10 * σ/S. und.eduqub.ac.uk

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for Methotrexate Polyglutamates

| Analyte(s) | LOD | LOQ | Methodology | Source |

|---|---|---|---|---|

| Individual MTXPGs | 1.6 nmol/L | 5 nmol/L | LC-MS | nih.gov |

| Total MTXPGs | 1.5 nmol/L | 4.5 nmol/L | LC-MS | nih.gov |

| All Analytes (MTXPGs) | ~0.3 nmol/L | 10 nmol/L | MALDI-QqQ-MS/MS | nih.govresearchgate.net |

| Each MTXPGn | Not Reported | 1 nmol/L | LC-ESI-MS/MS | nih.gov |

| MTX-PG1-5 | Not Reported | 0.1 nmol/L | LC (HILIC) MS/MS | nih.gov |

| MTX-PG6-7 | Not Reported | 0.8 nmol/L | LC (HILIC) MS/MS | nih.gov |

Challenges and Innovations in Alpha-Glutamate Specific Analytical Characterization

The precise analytical characterization of methotrexate-alpha-glutamate, a metabolite of the widely used therapeutic agent methotrexate, is critical for understanding its pharmacological activity. However, the quantification and specific identification of this compound are fraught with analytical challenges. These difficulties stem from its structural similarity to other metabolites, its presence in complex biological matrices, and the low concentrations typically observed. nih.govnih.gov Overcoming these hurdles has necessitated the development of innovative and highly sensitive analytical methodologies.

A primary challenge in the analysis of methotrexate-alpha-glutamate is its differentiation from the more common methotrexate-gamma-glutamate isomers. In the body, methotrexate is metabolized into a series of polyglutamates (MTXPGs) by the addition of glutamate residues. nih.govnih.gov These residues are typically linked through the gamma-carboxyl group of the preceding glutamate. The alpha-glutamate form, while less abundant, is structurally very similar, making chromatographic separation difficult.

Further complicating analysis is the complex biological environment in which these compounds are found, such as within red blood cells. researchgate.net The intracellular matrix contains numerous endogenous components that can interfere with analysis, a phenomenon known as the matrix effect. researchgate.net This requires extensive sample preparation and purification steps, which can be time-consuming and may lead to analyte loss. nih.govcofc.edu Additionally, the low intracellular concentrations of MTXPGs demand analytical methods with very high sensitivity and low limits of quantification. nih.govms-imaging.org

To address these challenges, significant innovations in analytical techniques have emerged, primarily centered around liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This powerful combination allows for both the physical separation of the different polyglutamate forms and their specific detection based on their mass-to-charge ratio.

Innovations in Analytical Methodologies:

Advanced Chromatographic Separation: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the cornerstones of MTXPG analysis. avisetest.com The use of specialized columns, such as C18 reversed-phase columns, coupled with optimized mobile phase gradients, has enabled the separation of individual MTXPG species. researchgate.netavisetest.com Some methods employ post-column photo-oxidation to convert the analytes into fluorescent products, enhancing detection sensitivity. avisetest.com

High-Sensitivity Mass Spectrometry: Tandem mass spectrometry (MS/MS) has become the gold standard for the detection of methotrexate and its polyglutamates. researchgate.net This technique offers high selectivity and sensitivity, allowing for the quantification of analytes at nanomolar concentrations. researchgate.netms-imaging.org Positive electrospray ionization (ESI) is a commonly used method for generating ions for MS/MS analysis. nih.govresearchgate.net

Stable Isotope-Labeled Internal Standards: To improve the accuracy and precision of quantification, stable isotope-labeled internal standards are often employed. researchgate.net These standards are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer. This helps to correct for variations in sample preparation and matrix effects. researchgate.net

The table below summarizes key parameters from various innovative analytical methods developed for the quantification of methotrexate polyglutamates.

| Analytical Method | Matrix | Lower Limit of Quantification (LLOQ) | Key Innovation |

| LC-ESI-MS/MS | Red Blood Cells | 1 nM for each MTXPG | Use of stable-isotope-labelled internal standards and simple sample preparation. researchgate.net |

| HPLC with Fluorescence Detection | Red Blood Cells | 5 nmol/L | Post-column photo-oxidation to form fluorescent analytes. avisetest.com |

| MALDI-QqQ-MS/MS | Erythrocytes | 10 nmol/L | Ultrafast analysis using matrix-assisted laser desorption/ionization. ms-imaging.org |

| LC (HILIC) MS/MS | Whole Blood, Erythrocytes, Leukocytes | 0.1 nM (MTX-PG₁₋₅), 0.8 nmol/L (MTX-PG₆₋₇) | High sensitivity for analysis in various blood components. nih.gov |

These ongoing advancements in analytical science are crucial for enabling more precise therapeutic drug monitoring and for furthering research into the specific roles of different methotrexate metabolites. The ability to accurately distinguish and quantify methotrexate-alpha-glutamate from its isomers is a key step toward a more complete understanding of methotrexate's mechanism of action.

Future Research Trajectories for Methotrexate Alpha Glutamate

Investigation of Novel Enzymatic and Chemical Synthetic Routes for Specific Alpha-Glutamate Forms

The generation of specific Methotrexate-alpha-peptide prodrugs is central to their therapeutic application. Future research will focus on refining both chemical and enzymatic synthetic methodologies to improve yield, purity, and diversity of these compounds.

Chemical Synthesis: Solid-phase peptide synthesis has been the primary method for producing various Methotrexate-alpha-peptides, including derivatives with phenylalanine and arginine. nih.gov This technique allows for the controlled addition of specific amino acids to the alpha-carboxyl group of methotrexate's glutamate (B1630785) moiety. nih.gov Future investigations will likely explore more efficient coupling reagents and purification techniques to scale up production for preclinical and clinical studies. The development of novel, orthogonally protected glutamic acid analogs could also streamline the synthesis of more complex or macrocyclic derivatives, expanding the library of potential prodrugs.

Enzymatic and Chemoenzymatic Routes: While chemical synthesis is robust, chemoenzymatic approaches offer the potential for greater specificity and milder reaction conditions. frontiersin.org Research is exploring the use of enzymes like proteases for the regioselective esterification of N-protected glutamic acid with various alcohols, a key step in building the prodrug scaffold. frontiersin.org The primary role for enzymes in this field, however, has been in the activation (cleavage) of the prodrug rather than its synthesis. Future research could focus on engineering ligases or leveraging reverse hydrolysis by proteases under non-aqueous conditions to form the alpha-peptide bond, potentially offering a more environmentally sustainable synthetic route.

A summary of synthetic approaches and key findings is presented below.

| Synthetic Approach | Method | Key Findings | Future Direction |

| Chemical Synthesis | Solid-Phase Peptide Synthesis (Fmoc method) | Successfully produced a range of MTX-alpha-peptides (e.g., MTX-Phe, MTX-Arg). nih.govnih.gov | Optimization for large-scale production; synthesis of a more diverse library of derivatives. |

| Chemoenzymatic Synthesis | Enzyme-catalyzed esterification/hydrolysis | Proteases and lipases show potential for creating alpha-protected glutamate building blocks with high regioselectivity. frontiersin.org | Engineering ligases for direct enzymatic formation of the MTX-alpha-peptide bond. |

Structural and Functional Elucidation of Alpha-Polyglutamase Enzymes

Naturally occurring enzymes involved in methotrexate (B535133) metabolism, such as gamma-glutamyl hydrolase (GGH), act on gamma-peptide linkages. researchgate.net The concept of an "alpha-polyglutamase" in this context refers to enzymes capable of cleaving the synthetic alpha-peptide bond to activate the prodrug. Research in this area is not about finding a natural enzyme but about identifying and engineering enzymes for therapeutic use, primarily within Antibody-Directed Enzyme Prodrug Therapy (ADEPT). nih.govmedium.com

The most promising enzyme candidates are carboxypeptidases. Bovine pancreatic carboxypeptidase A (CP-A) has been shown to efficiently hydrolyze MTX-alpha-phenylalanine (MTX-Phe), releasing active methotrexate. nih.govnih.gov However, the use of non-human enzymes can elicit an immune response. A significant future trajectory is the engineering of human enzymes to activate novel prodrugs that are resistant to endogenous enzymes.

A prime example is the development of a T268G mutant of human carboxypeptidase A1 (hCPA1). nih.govacs.org Based on molecular modeling, this mutant enzyme was designed with a larger active site pocket capable of accommodating and cleaving bulky, non-natural MTX-alpha-peptide prodrugs. nih.gov These novel prodrugs are specifically designed to be poor substrates for wild-type hCPA1, ensuring they remain stable and inactive in circulation until they encounter the engineered enzyme targeted to a tumor. nih.govnih.gov

Future research will focus on:

Structural Analysis: Solving the crystal structures of engineered enzymes like hCPA1-T268G in complex with their specific prodrug substrates. This will provide precise insights into the molecular interactions governing substrate specificity and catalytic efficiency, guiding further protein engineering efforts.

Directed Evolution: Employing directed evolution techniques to create new enzyme variants with enhanced catalytic activity (kcat/Km), improved stability, and reduced immunogenicity.

Novel Enzyme Scaffolds: Exploring other human carboxypeptidases or proteases as scaffolds for engineering, potentially identifying enzymes with more favorable tissue distribution or intrinsic stability for therapeutic applications.

| Enzyme | Type | Function | Key Research Finding |